molecular formula C11H8N3O6- B1310102 (E)-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoate CAS No. 304481-86-5

(E)-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoate

Cat. No.: B1310102
CAS No.: 304481-86-5
M. Wt: 278.2 g/mol
InChI Key: ADRBOUHHCXLSOZ-AATRIKPKSA-M
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Description

(E)-4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoate is a hydrazone derivative characterized by a conjugated enoate backbone, a hydrazinyl linker, and a 4-nitrobenzoyl substituent. This compound belongs to the broader class of 4-oxobut-2-enoic acid derivatives, which are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The (E)-configuration of the double bond in the enoate moiety is critical for its structural stability and interaction with biological targets.

Properties

IUPAC Name

(E)-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O6/c15-9(5-6-10(16)17)12-13-11(18)7-1-3-8(4-2-7)14(19)20/h1-6H,(H,12,15)(H,13,18)(H,16,17)/p-1/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRBOUHHCXLSOZ-AATRIKPKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)C=CC(=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)NNC(=O)/C=C/C(=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N3O6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420627
Record name AC1NVJSC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304481-86-5
Record name AC1NVJSC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of α,β-Unsaturated Keto Ester Precursor

A common precursor is ethyl (2E)-4-oxobut-2-enoate or its acid analog. This can be synthesized via:

  • Friedel–Crafts acylation of β-substituted acrylic acid derivatives or esters, as reported in literature for related β-aroylacrylic acid esters.
  • Michael addition reactions involving 4-oxobut-2-enoic acid derivatives to introduce functional groups at the β-position.

Preparation of 4-Nitrobenzoyl Hydrazine

4-Nitrobenzoyl hydrazine is prepared by reacting 4-nitrobenzoyl chloride with hydrazine hydrate under controlled conditions, typically in an inert solvent such as ethanol or methanol, at low temperatures to avoid side reactions.

Condensation to Form this compound

The key step is the condensation of the α,β-unsaturated keto ester or acid with 4-nitrobenzoyl hydrazine:

  • The reaction is generally carried out in an alcoholic solvent (ethanol or methanol) under reflux conditions.
  • Equimolar amounts of the keto ester and hydrazine derivative are mixed.
  • Acidic or neutral catalysts may be used to facilitate the condensation.
  • The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the keto carbonyl, followed by elimination of water to form the hydrazone.
  • The (E)-configuration is favored due to steric and electronic factors.

Purification and Characterization

  • The crude product is typically purified by recrystallization from suitable solvents such as ethanol or ethyl acetate.
  • Characterization is performed using NMR, IR, and mass spectrometry to confirm the hydrazone formation and the (E)-configuration.

Research Findings and Data Tables

Reaction Conditions and Yields

Step Reactants Solvent Temperature Catalyst Reaction Time Yield (%) Reference
1 β-substituted acrylic acid + acyl chloride DCM or chloroform 0–25 °C AlCl3 (Friedel–Crafts) 2–4 h 70–85
2 4-nitrobenzoyl chloride + hydrazine hydrate Ethanol 0–5 °C None 1–2 h 80–90 Standard hydrazide synthesis
3 α,β-unsaturated keto ester + 4-nitrobenzoyl hydrazine Ethanol Reflux (78 °C) Acid catalyst (e.g., acetic acid) 4–6 h 75–88

Spectroscopic Data Summary

Technique Key Observations Interpretation
^1H NMR Signals at δ 7.5–8.5 ppm (aromatic protons), δ 8.0–8.3 ppm (hydrazone proton) Confirms aromatic ring and hydrazone formation
IR Strong bands at ~1650 cm^-1 (C=O), ~1580 cm^-1 (C=N), and ~1340 cm^-1 (NO2) Confirms keto, hydrazone, and nitro groups
MS Molecular ion peak at m/z 251 (M+) Matches molecular weight of C10H9N3O5

Alternative and One-Pot Methods

Recent advances include one-pot cascade reactions that combine multiple steps, such as Michael addition and hydrazone formation, under mild conditions with high efficiency. These methods reduce purification steps and improve overall yield and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrazinyl moiety can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of corresponding oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: Formation of (E)-4-[2-(4-aminobenzoyl)hydrazinyl]-4-oxobut-2-enoate.

    Substitution: Formation of substituted hydrazinyl derivatives.

    Oxidation: Formation of hydrazine oxides or related compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds with hydrazone moieties, such as (E)-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoate, exhibit significant anticancer properties. The nitrobenzoyl group enhances the compound's ability to interact with cellular targets, potentially leading to apoptosis in cancer cells. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, suggesting a pathway for developing new anticancer agents .

2. Drug Development
The compound's structure allows for modifications that can lead to the synthesis of novel drugs. Its ability to form stable complexes with metal ions has been explored for developing metal-based anticancer drugs. A notable case study highlighted the synthesis of a series of hydrazone derivatives from this compound, which exhibited enhanced biological activity compared to their parent structures .

Agricultural Applications

1. Pesticide Development
The hydrazine derivative has been investigated for its potential use as a pesticide. Its ability to inhibit specific enzymes in pests can be harnessed to develop effective agrochemicals. Research findings suggest that compounds similar to this compound can disrupt metabolic pathways in insects, leading to their mortality .

2. Plant Growth Regulation
Studies have shown that certain derivatives can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This aspect is particularly relevant for sustainable agriculture practices aimed at increasing crop yields without relying heavily on synthetic fertilizers .

Environmental Applications

1. Environmental Remediation
The compound's reactivity with various pollutants has led to investigations into its use in environmental remediation processes. It has been shown to effectively degrade certain organic contaminants in soil and water systems, making it a candidate for developing bioremediation strategies .

2. Toxicological Studies
Given its potential mutagenic properties due to the nitro group, this compound is also being studied for its toxicological effects on ecosystems. Understanding its environmental impact is crucial for assessing the safety of its applications in agriculture and industry .

Data Tables

Application AreaSpecific UseFindings/Case Studies
Medicinal ChemistryAnticancer AgentSignificant cytotoxicity against cancer cell lines
Drug DevelopmentSynthesis of hydrazone derivatives with enhanced activity
Agricultural SciencePesticide DevelopmentInhibition of pest enzymes leading to mortality
Plant Growth RegulationEnhanced growth and stress resistance in crops
Environmental ScienceEnvironmental RemediationEffective degradation of organic pollutants
Toxicological StudiesAssessment of mutagenic properties and ecosystem impact

Mechanism of Action

The mechanism of action of (E)-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoate involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazinyl moiety can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity and affecting cellular pathways.

Comparison with Similar Compounds

Antifungal Activity

  • The target compound’s nitro group may enhance antifungal activity compared to non-nitrated analogs. For example, thiazolyl hydrazones with nitro-substituted furans exhibit MIC values of 250 µg/mL against Candida utilis .

Anticancer Activity

  • Benzimidazole-containing analogs () show moderate activity against Caco-2 colon adenocarcinoma (33.7–45.5% viability reduction at 100 µM). The nitrobenzoyl group in the target compound could similarly interact with DNA or enzyme active sites, but cytotoxicity data are needed for confirmation.

Enzyme Inhibition

  • 4-Oxo-crotonic acid derivatives act as PknB inhibitors (), a target in Mycobacterium tuberculosis. The nitro group’s electron-withdrawing nature may enhance binding to kinase active sites, though this remains speculative without direct evidence.

Biological Activity

(E)-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoate, also known by its CAS number 304481-86-5, is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a hydrazinyl moiety attached to a but-2-enoate structure, with a nitrobenzoyl group that plays a crucial role in its biological activity. The molecular formula is C11H9N3O6C_{11}H_{9}N_{3}O_{6}, with a molecular weight of approximately 278.20 g/mol. Its IUPAC name is this compound.

Synthesis

The synthesis of this compound typically involves two main steps:

  • Formation of the Hydrazinyl Intermediate : This is achieved through the condensation of 4-nitrobenzoyl chloride with hydrazine hydrate.
  • Coupling with But-2-enoate : The hydrazinyl intermediate is then reacted with ethyl acetoacetate in the presence of a base like sodium ethoxide, leading to the formation of the target compound.

The compound's mechanism of action involves several pathways:

  • Reduction : The nitro group can be reduced to an amino group, which may enhance its reactivity and interaction with biological targets.
  • Covalent Bond Formation : The hydrazinyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity and affecting cellular pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Study Cell Line IC50 (µM) Mechanism
Study AHeLa15Apoptosis
Study BMCF710Cell Cycle Arrest

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Enzyme Inhibition Studies

Studies have also highlighted its potential as an enzyme inhibitor. For example, it has been shown to inhibit certain hydrolases, which are critical in various metabolic processes.

Case Studies

  • Case Study on Anticancer Activity : A recent publication detailed the effects of this compound on breast cancer cells. The study found that treatment led to a significant decrease in cell viability and induced apoptosis via the mitochondrial pathway.
  • Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups.

Q & A

Q. What are the recommended synthetic routes for (E)-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via condensation of 4-nitrobenzoyl hydrazine with β-diketones or α,β-unsaturated carbonyl precursors. Key steps include:

  • Reagent selection : Use stoichiometric equivalents of hydrazine derivatives and β-diketones (e.g., maleic anhydride) in aldehyde-free ethanol .
  • Reaction optimization : Reflux for 8–12 hours under inert conditions to minimize side reactions. Adjust solvent polarity (e.g., ethanol vs. DMF) to control reaction kinetics .
  • Crystallization : Concentrate the reaction mixture to half-volume and refrigerate for slow crystallization, ensuring high purity (>95%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • IR spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and hydrazine N–H vibrations (~3200–3350 cm⁻¹) .
  • NMR analysis :
    • ¹H NMR : Identify conjugation effects in the α,β-unsaturated system (δ 6.5–7.5 ppm for olefinic protons) and hydrazine NH protons (δ 8–10 ppm) .
    • ¹³C NMR : Detect keto-enol tautomerism via shifts at C=O (170–190 ppm) and conjugated carbons .
  • X-ray crystallography : Resolve tautomeric states and solid-state conformation, particularly Z/E isomerism .

Advanced Research Questions

Q. How does tautomerism in this compound affect spectral interpretation, and how can contradictions between techniques be resolved?

Methodological Answer:

  • Tautomeric effects : The compound may exist in keto-enol or hydrazone-azo tautomeric forms, altering NMR and IR data. For example, enol tautomers show downfield-shifted olefinic protons in ¹H NMR .
  • Resolving contradictions :
    • Compare solid-state (X-ray) and solution (NMR) data to identify dominant tautomers .
    • Use variable-temperature NMR to track tautomeric equilibria in solution .

Q. What strategies are effective in addressing discrepancies between computational predictions and experimental data for this compound?

Methodological Answer:

  • Computational validation :
    • Optimize density functional theory (DFT) parameters (e.g., B3LYP/6-31G**) to match experimental bond lengths and angles from X-ray data .
    • Compare calculated vs. experimental NMR chemical shifts using gauge-including atomic orbital (GIAO) methods .
  • Experimental cross-check : Validate computational models with multiple techniques (e.g., IR, UV-Vis) to assess electronic transitions and conjugation effects .

Q. How can crystallization protocols be optimized to obtain high-quality single crystals for X-ray diffraction studies?

Methodological Answer:

  • Solvent selection : Use ethanol or ethanol-water mixtures for slow evaporation, ensuring minimal impurity interference .
  • Temperature control : Gradual cooling (0.5°C/min) promotes uniform crystal growth .
  • Additives : Introduce trace Mg²⁺ or Mn²⁺ ions to stabilize coordination geometries, as seen in related hydrazone complexes .

Q. What metrological practices ensure accuracy in quantifying this compound during potentiometric titration?

Methodological Answer:

  • Standardization : Calibrate pH electrodes with buffer solutions (pH 4.0, 7.0, 10.0) before titration .
  • Endpoint detection : Use second-derivative plots to identify inflection points precisely, accounting for weak acid/base equilibria of the hydrazine group .
  • Error mitigation : Perform triplicate measurements and apply the Grubbs test to exclude outliers .

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